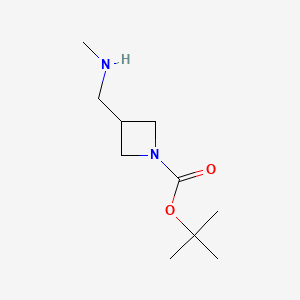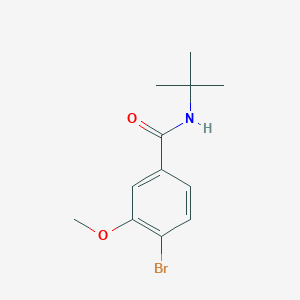![molecular formula C13H19NO2 B1372548 4-[(丁基)(乙基)氨基]苯甲酸 CAS No. 1020932-89-1](/img/structure/B1372548.png)
4-[(丁基)(乙基)氨基]苯甲酸
描述
4-[Butyl(ethyl)amino]benzoic acid is an organic compound that features a benzoic acid core with a butyl and ethyl substituted amino group at the para position
科学研究应用
4-[Butyl(ethyl)amino]benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
Target of Action
It is structurally similar to 4-aminobenzoic acid (paba), which is an intermediate in the synthesis of folate by bacteria, plants, and fungi . Folate is essential for the synthesis of nucleic acids and the metabolism of amino acids .
Mode of Action
The modification of the amino group in similar compounds can result in altered vitamin function in susceptible strains .
Biochemical Pathways
Paba, a structurally similar compound, is involved in the tetrahydrofolate synthesis pathway . Many bacteria generate PABA from chorismate by the combined action of the enzymes 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase .
Pharmacokinetics
It is known that benzoic acid, a related compound, is conjugated to glycine in the liver and excreted as hippuric acid . Sodium benzoate, the sodium salt form of benzoic acid, is used as a treatment for urea cycle disorders due to its ability to bind amino acids, leading to excretion of these amino acids and a decrease in ammonia levels .
Result of Action
It is known that paba and its derivatives have exhibited various biological activities . Some of the Schiff bases also exhibited notable cytotoxicity for cancer HepG2 cell line .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-[Butyl(ethyl)amino]benzoic acid. For instance, green, environmentally friendly, and sustainable biosynthesis methods have gradually been favored by researchers . The purpose of these methods is to protect the ecological environment, reduce the use of non-renewable resources, and provide theoretical support for industrial green development .
生化分析
Biochemical Properties
4-[Butyl(ethyl)amino]benzoic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with enzymes involved in the metabolism of aromatic compounds. For instance, it can act as a substrate for enzymes such as cytochrome P450, which catalyzes the hydroxylation of aromatic rings. Additionally, 4-[Butyl(ethyl)amino]benzoic acid can bind to proteins that have affinity for aromatic compounds, influencing their activity and stability .
Cellular Effects
The effects of 4-[Butyl(ethyl)amino]benzoic acid on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the activation of receptor tyrosine kinases. By modulating these pathways, 4-[Butyl(ethyl)amino]benzoic acid can alter gene expression and cellular metabolism. For example, it can upregulate the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with reactive oxygen species .
Molecular Mechanism
At the molecular level, 4-[Butyl(ethyl)amino]benzoic acid exerts its effects through several mechanisms. One primary mechanism is its binding to specific receptors on the cell surface, leading to the activation or inhibition of downstream signaling cascades. This compound can also inhibit enzymes such as acetylcholinesterase, thereby affecting neurotransmitter levels and synaptic transmission. Additionally, 4-[Butyl(ethyl)amino]benzoic acid can influence gene expression by acting as a ligand for nuclear receptors, which regulate the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[Butyl(ethyl)amino]benzoic acid have been studied over various time frames. This compound exhibits stability under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to 4-[Butyl(ethyl)amino]benzoic acid can lead to changes in cellular function, such as altered cell proliferation rates and increased apoptosis in certain cell lines .
Dosage Effects in Animal Models
The effects of 4-[Butyl(ethyl)amino]benzoic acid vary with different dosages in animal models. At low doses, this compound can enhance cognitive function and memory retention in rodents. At high doses, it can exhibit toxic effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions .
Metabolic Pathways
4-[Butyl(ethyl)amino]benzoic acid is involved in several metabolic pathways. It can undergo phase I metabolism through hydroxylation by cytochrome P450 enzymes, followed by phase II conjugation reactions, such as glucuronidation or sulfation. These metabolic processes facilitate the excretion of the compound from the body. Additionally, 4-[Butyl(ethyl)amino]benzoic acid can affect metabolic flux by altering the levels of key metabolites in pathways such as glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
Within cells and tissues, 4-[Butyl(ethyl)amino]benzoic acid is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. For example, it can accumulate in the endoplasmic reticulum, where it may interact with enzymes involved in protein folding and modification .
Subcellular Localization
The subcellular localization of 4-[Butyl(ethyl)amino]benzoic acid is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, it can be localized to the mitochondria, where it may affect mitochondrial respiration and energy production. Additionally, 4-[Butyl(ethyl)amino]benzoic acid can be found in the nucleus, where it can interact with nuclear receptors and influence gene transcription .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Butyl(ethyl)amino]benzoic acid can be achieved through several methods. One common approach involves the reaction of 4-aminobenzoic acid with butyl and ethyl halides under basic conditions to form the desired product. The reaction typically proceeds as follows:
Starting Material: 4-aminobenzoic acid
Reagents: Butyl bromide, ethyl bromide, sodium hydroxide
Solvent: Ethanol or another suitable solvent
Reaction Conditions: Reflux the mixture for several hours
The reaction mechanism involves the nucleophilic substitution of the amino group with the butyl and ethyl groups, resulting in the formation of 4-[Butyl(ethyl)amino]benzoic acid.
Industrial Production Methods
Industrial production of 4-[Butyl(ethyl)amino]benzoic acid may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-[Butyl(ethyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation with chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated benzoic acid derivatives.
相似化合物的比较
Similar Compounds
4-Aminobenzoic acid: A precursor to 4-[Butyl(ethyl)amino]benzoic acid, known for its role in folate synthesis.
4-Nitrobenzoic acid: An oxidized derivative with different chemical properties.
4-Hydroxybenzoic acid: A structurally similar compound with a hydroxyl group instead of an amino group.
Uniqueness
4-[Butyl(ethyl)amino]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl and ethyl groups confer unique steric and electronic effects, influencing its reactivity and interactions with other molecules.
属性
IUPAC Name |
4-[butyl(ethyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-3-5-10-14(4-2)12-8-6-11(7-9-12)13(15)16/h6-9H,3-5,10H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKLYVVYYINWEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Bromo-7-chloroimidazo[1,2-a]pyridine](/img/structure/B1372471.png)







![3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propanol](/img/structure/B1372484.png)


